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Compound of Interest

Compound Name: LEO 39652

Cat. No.: B8144546 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro potency of LEO 39652, a novel

phosphodiesterase 4 (PDE4) inhibitor, with other topical agents commonly used or in

development for inflammatory skin conditions such as atopic dermatitis. The data presented is

compiled from publicly available scientific literature and product information.

Comparative In Vitro Potency of Topical Agents
The following table summarizes the in vitro potency of LEO 39652 and other selected topical

agents. Potency is primarily presented as the half-maximal inhibitory concentration (IC50),

which represents the concentration of a drug that is required for 50% inhibition of a specific

biological or biochemical function. Lower IC50 values indicate higher potency.
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Compound Target Assay IC50 (nM)

LEO 39652 PDE4A Enzyme Inhibition 1.2[1][2]

PDE4B Enzyme Inhibition 1.2[1][2]

PDE4C Enzyme Inhibition 3.0[1][2]

PDE4D Enzyme Inhibition 3.8[1][2]

TNF-α release Cell-based (hPBMCs) 6.0[1][2]

LEO 29102 PDE4D Enzyme Inhibition 5[3][4]

TNF-α release Cell-based (hPBMCs) 16[3][4]

Roflumilast PDE4 Enzyme Inhibition
0.2 - 4.3 (various

splice variants)[5]

PDE4 (from human

neutrophils)
Enzyme Inhibition 0.8[6]

Crisaborole PDE4 Enzyme Inhibition 490[7]

Ruxolitinib JAK1 Kinase Assay 3.3[1][3]

JAK2 Kinase Assay 2.8[1][3]

TYK2 Kinase Assay 19[1][3]

JAK3 Kinase Assay 428[1][3]

Tacrolimus Calcineurin Enzyme Inhibition 34 µg/L (~29 nM)[8]

Pimecrolimus Calcineurin Enzyme Inhibition

Not explicitly found in

nM, but effective at

nanomolar

concentrations.[9]

Experimental Protocols
Detailed methodologies for the key in vitro experiments cited in this guide are outlined below.

These protocols are based on standard laboratory practices and information from commercially

available assay kits.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 11 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC2661206/
https://documents.thermofisher.com/TFS-Assets/LSG/manuals/JAK2_JH1_JH2_V617F_LanthaScreen_Activity.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC2661206/
https://documents.thermofisher.com/TFS-Assets/LSG/manuals/JAK2_JH1_JH2_V617F_LanthaScreen_Activity.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC2661206/
https://documents.thermofisher.com/TFS-Assets/LSG/manuals/JAK2_JH1_JH2_V617F_LanthaScreen_Activity.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC2661206/
https://documents.thermofisher.com/TFS-Assets/LSG/manuals/JAK2_JH1_JH2_V617F_LanthaScreen_Activity.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC2661206/
https://documents.thermofisher.com/TFS-Assets/LSG/manuals/JAK2_JH1_JH2_V617F_LanthaScreen_Activity.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC2703002/
https://www.researchgate.net/publication/234086499_In_Vitro_JAK_Kinase_Activity_and_Inhibition_Assays
https://pmc.ncbi.nlm.nih.gov/articles/PMC2703002/
https://www.researchgate.net/publication/234086499_In_Vitro_JAK_Kinase_Activity_and_Inhibition_Assays
https://www.frontiersin.org/journals/pharmacology/articles/10.3389/fphar.2019.01582/full
https://www.merckmillipore.com/SG/en/product/Calcineurin-Cellular-Activity-Assay-Kit-Colorimetric,EMD_BIO-207007
http://www.cmi.ustc.edu.cn/1/5/373.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC2661206/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2703002/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2661206/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2703002/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2661206/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2703002/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2661206/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2703002/
https://experiments.springernature.com/articles/10.1007/978-1-62703-242-1_3
https://bpsbioscience.com/pde4b1-assay-kit-79558
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8144546?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Phosphodiesterase 4 (PDE4) Enzyme Inhibition Assay
This assay measures the ability of a compound to inhibit the enzymatic activity of PDE4.

Principle: The assay quantifies the hydrolysis of cyclic adenosine monophosphate (cAMP) by a

recombinant PDE4 enzyme. The inhibition of this reaction by a test compound is measured,

typically using a fluorescence polarization (FP) or time-resolved fluorescence resonance

energy transfer (TR-FRET) based method.

Materials:

Recombinant human PDE4A, PDE4B, PDE4C, or PDE4D enzyme

FAM-cAMP (fluorescein-labeled cAMP) substrate

Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

Binding agent (for FP assay)

Test compounds (e.g., LEO 39652) and a reference inhibitor (e.g., roflumilast)

96-well or 384-well microplates

Microplate reader capable of measuring fluorescence polarization or TR-FRET

Procedure:

Prepare serial dilutions of the test compounds and the reference inhibitor in the assay buffer.

In a microplate, add the diluted compounds, the PDE4 enzyme, and the FAM-cAMP

substrate.

Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow the

enzymatic reaction to proceed.

For FP assays, add the binding agent which binds to the linearized AMP-FAM product,

causing a change in fluorescence polarization.

Read the fluorescence polarization or TR-FRET signal using a microplate reader.
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Calculate the percent inhibition for each compound concentration relative to a no-inhibitor

control.

Determine the IC50 value by fitting the concentration-response data to a sigmoidal dose-

response curve.[5][10]

Lipopolysaccharide (LPS)-Induced TNF-α Release Assay
in Human Peripheral Blood Mononuclear Cells
(hPBMCs)
This cell-based assay assesses the anti-inflammatory activity of a compound by measuring its

ability to inhibit the release of the pro-inflammatory cytokine TNF-α from immune cells.

Principle: hPBMCs are stimulated with LPS, a component of the outer membrane of Gram-

negative bacteria, which induces the production and release of TNF-α. The amount of TNF-α in

the cell culture supernatant is quantified, and the inhibitory effect of a test compound is

determined.

Materials:

Freshly isolated human PBMCs

RPMI-1640 cell culture medium supplemented with fetal bovine serum (FBS) and antibiotics

Lipopolysaccharide (LPS) from E. coli

Test compounds (e.g., LEO 39652)

96-well cell culture plates

Human TNF-α ELISA kit or HTRF assay kit

Microplate reader for ELISA or HTRF

Procedure:

Isolate hPBMCs from whole blood using Ficoll-Paque density gradient centrifugation.
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Seed the hPBMCs in a 96-well plate at a specific density (e.g., 1 x 10^5 cells/well).

Pre-incubate the cells with serial dilutions of the test compounds for a defined period (e.g.,

30 minutes).

Stimulate the cells with a final concentration of LPS (e.g., 100 ng/mL).

Incubate the plate for a specified duration (e.g., 16-24 hours) at 37°C in a CO2 incubator.

Collect the cell culture supernatants.

Quantify the concentration of TNF-α in the supernatants using an ELISA or HTRF assay

according to the manufacturer's instructions.

Calculate the percent inhibition of TNF-α release for each compound concentration

compared to the LPS-stimulated control.

Determine the IC50 value from the resulting dose-response curve.[11][12][13]

Janus Kinase (JAK) Inhibition Assay
This assay determines the inhibitory activity of a compound against specific JAK family

members (JAK1, JAK2, JAK3, TYK2).

Principle: A recombinant JAK enzyme is incubated with a specific peptide substrate and

adenosine triphosphate (ATP). The kinase activity, measured by the amount of phosphorylated

substrate, is quantified. The ability of a test compound to inhibit this phosphorylation is

determined.

Materials:

Recombinant human JAK1, JAK2, JAK3, or TYK2 enzyme

Peptide substrate (e.g., IRS-1tide)

ATP

Kinase assay buffer
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Test compounds (e.g., ruxolitinib)

Detection reagent (e.g., ADP-Glo™ or LanthaScreen™)

96-well or 384-well microplates

Luminometer or fluorescence plate reader

Procedure:

Prepare serial dilutions of the test compounds.

In a microplate, combine the JAK enzyme, peptide substrate, and the test compound.

Initiate the kinase reaction by adding ATP.

Incubate the plate at room temperature or 30°C for a specified time (e.g., 45-60 minutes).

Stop the reaction and add the detection reagent. This reagent measures either the amount of

ADP produced or the amount of phosphorylated substrate.

Read the luminescence or fluorescence signal.

Calculate the percent inhibition for each compound concentration.

Determine the IC50 value from the dose-response curve.[8][14]

Calcineurin Activity Assay
This assay measures the ability of a compound to inhibit the phosphatase activity of

calcineurin.

Principle: Calcineurin is a protein phosphatase that dephosphorylates a specific substrate. The

assay measures the amount of phosphate released from a phosphopeptide substrate. The

inhibition of this reaction by a test compound is quantified.

Materials:

Recombinant human calcineurin
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RII phosphopeptide substrate

Assay buffer containing calmodulin and calcium

Test compounds (e.g., tacrolimus)

Phosphate detection reagent (e.g., Malachite Green-based reagent)

96-well microplates

Spectrophotometer

Procedure:

Prepare serial dilutions of the test compounds.

In a microplate, combine the calcineurin enzyme, assay buffer, and the test compound.

Initiate the reaction by adding the RII phosphopeptide substrate.

Incubate the plate at 30°C for a defined period (e.g., 10-30 minutes).

Stop the reaction and add the phosphate detection reagent.

Measure the absorbance at a specific wavelength (e.g., 620-650 nm).

Calculate the percent inhibition of calcineurin activity for each compound concentration.

Determine the IC50 value from the dose-response curve.[3][6]
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Caption: JAK-STAT Signaling Pathway Inhibition
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Caption: In Vitro Potency Assay Workflow

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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